molecular formula C19H17BrN4O3S B249919 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 5251-36-5

4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Número de catálogo B249919
Número CAS: 5251-36-5
Peso molecular: 461.3 g/mol
Clave InChI: LOPQQMXYHVWKSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based inhibitors that have been shown to have a wide range of biological activities.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the inhibition of various enzymes such as CK2, COX-2, and GSK-3β. CK2 is a serine/threonine protein kinase that is involved in cell proliferation and survival. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. GSK-3β is a serine/threonine protein kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting these enzymes, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can modulate various cellular processes and have therapeutic effects.
Biochemical and Physiological Effects
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammatory cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal models of neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to improve cognitive function, reduce neuronal damage, and decrease neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in lab experiments is its specificity towards the targeted enzymes such as CK2, COX-2, and GSK-3β. This specificity allows for a more precise modulation of cellular processes and reduces the risk of off-target effects. Another advantage is the availability of various assays and animal models that have been developed to study the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. However, one of the limitations of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One direction is the development of more potent and selective inhibitors of CK2, COX-2, and GSK-3β based on the structure of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. Another direction is the investigation of the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in combination with other drugs or therapies in various diseases. Additionally, the development of new delivery methods that can improve the solubility and bioavailability of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in humans can provide valuable information for its potential clinical applications.

Métodos De Síntesis

The synthesis of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4,6-dimethyl-2-aminopyrimidine-5-sulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide.

Aplicaciones Científicas De Investigación

4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have neuroprotective effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease.

Propiedades

Número CAS

5251-36-5

Fórmula molecular

C19H17BrN4O3S

Peso molecular

461.3 g/mol

Nombre IUPAC

4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H17BrN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

Clave InChI

LOPQQMXYHVWKSR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C

SMILES canónico

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.